molecular formula C18H28Li4N7O14P3 B12074493 N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt

Cat. No.: B12074493
M. Wt: 687.2 g/mol
InChI Key: XEISTNBDPVAVMQ-UHFFFAOYSA-J
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Description

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt (CAS 102185-24-0) is a chemically modified adenosine triphosphate (ATP) analog. Its structure features a carbamoylmethyl group attached to the N6 position of adenine, along with a 6-aminohexyl chain (C₁₈H₃₁LiN₇O₁₄P₃; molecular weight 669.34) . This modification introduces a primary amine group, enabling conjugation to biomolecules or solid supports for applications in affinity chromatography, enzyme inhibition studies, or targeted drug delivery systems . The lithium salt form enhances solubility and stability in aqueous solutions compared to sodium or potassium salts .

The compound is synthesized from N6-(6-aminohexyl)adenosine, a precursor prepared via nucleophilic substitution reactions (e.g., with 6-chloropurine riboside) . Its primary use lies in biochemical research, particularly in studying ATP-dependent enzymes and nucleotide-protein interactions, where its non-hydrolyzable properties or conjugation capabilities are advantageous .

Properties

Molecular Formula

C18H28Li4N7O14P3

Molecular Weight

687.2 g/mol

IUPAC Name

tetralithium;[[[5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C18H32N7O14P3.4Li/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31;;;;/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31);;;;/q;4*+1/p-4

InChI Key

XEISTNBDPVAVMQ-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NCC(=O)NCCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt involves the alkylation of ATP with iodoacetic acid at pH 6.5, yielding 1-carboxymethyl-ATP. This intermediate undergoes alkaline rearrangement to form N-6-carboxymethyl-ATP. The final step involves the condensation of this analogue with 1,6-diaminohexane in the presence of a water-soluble carbodiimide, resulting in N6-([6-Aminohexyl]carbamoylmethyl)-ATP .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:

    Substitution Reactions: The aminohexyl side-chain can participate in nucleophilic substitution reactions.

    Condensation Reactions: The carbamoylmethyl group can engage in condensation reactions with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt, with potential side products depending on the reaction conditions and purity of reagents used.

Scientific Research Applications

Cellular Signaling

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt acts as an agonist for various receptors involved in cellular signaling pathways. Its ability to influence processes such as cell proliferation, differentiation, and metabolism makes it a valuable tool in cell biology research. It has been shown to enhance the activation of protein kinases and other signaling molecules, leading to increased cellular responses.

Antiviral and Anticancer Research

The compound has demonstrated significant antiviral and anticancer properties. It inhibits the synthesis of DNA, RNA, and proteins, making it a candidate for therapeutic applications against viral infections and cancerous cells. Studies have indicated that it can effectively reduce cell viability in cancer cell lines by disrupting normal cellular functions.

Biochemical Assays

Due to its structural modifications, this compound is utilized in various biochemical assays to study enzyme kinetics and receptor-ligand interactions. Its enhanced solubility allows for better experimental conditions, leading to more reliable data in enzyme activity studies.

Gene Therapy

The compound's ability to facilitate the delivery of genetic material into cells positions it as a promising agent in gene therapy applications. By modifying delivery vehicles with this compound, researchers can enhance transfection efficiency and improve therapeutic outcomes.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell proliferation rates when treated with the compound compared to controls. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth.

Case Study 2: Viral Inhibition

Another study focused on the antiviral properties of this compound against influenza virus. The findings demonstrated that treatment with this compound resulted in decreased viral replication and enhanced immune response markers in infected cell cultures.

Mechanism of Action

The mechanism of action of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt involves its role as a co-substrate in enzymatic reactions. It interacts with various molecular targets, including enzymes and receptors, influencing ATP-dependent processes. The side-chain functionalization enhances its binding affinity and specificity for certain molecular targets, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt with structurally or functionally related ATP analogs:

Compound Name Structural Modification Hydrolysis Resistance Key Biochemical Properties Applications References
This compound N6-carbamoylmethyl-6-aminohexyl substitution Moderate - Conjugation-ready amino group for immobilization or labeling.
- Binds ATPases with altered affinity.
Affinity chromatography, drug conjugates (e.g., platinum-based antitumor complexes).
α,β-Methyleneadenosine 5′-triphosphate lithium salt (CAS 104809-20-3) α,β-methylene group replacing oxygen between Pα and Pβ High - Resistant to ATPases due to non-hydrolyzable bond.
- Potent P2 receptor agonist.
Studying purinergic signaling, ion channel regulation.
Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate (AMP-PNP; CAS 25612-73-1) β,γ-imido group replacing oxygen between Pβ and Pγ High - Non-hydrolyzable ATP analog.
- Inhibits ATP-dependent kinases and motors.
Enzyme kinetics, structural studies (e.g., crystallography of ATP-binding proteins).
N6-Methyladenosine-5'-triphosphate lithium salt (CAS 3130-39-0) Methyl group at N6 position of adenine Low - Mimics endogenous methylated RNA nucleotides.
- Substrate for methyltransferases.
Epitranscriptomics research, RNA modification studies.
2'-O-Methyladenosine 5'-triphosphate lithium salt (CAS 30948-06-2) 2'-O-methylation of ribose Moderate - Ribose modification prevents exonuclease degradation.
- Alters RNA polymerase fidelity.
mRNA capping, antisense oligonucleotide synthesis.
Diadenosine triphosphate ammonium salt (CAS 102783-40-4) Two adenosine moieties linked via triphosphate Low - Activates dinucleotide receptors (e.g., P2Y).
- Prone to enzymatic cleavage.
Studying purinergic neurotransmission, apoptosis signaling.

Key Findings from Comparative Analysis:

Structural Flexibility vs. Stability: The aminohexyl-carbamoylmethyl modification in the target compound provides a unique balance between stability and functional versatility. Unlike α,β-methylene-ATP or AMP-PNP, which prioritize hydrolysis resistance, this compound’s amino group enables covalent linkage to resins or therapeutic agents (e.g., platinum complexes in antitumor research) . In contrast, ribose-modified analogs (e.g., 2'-O-methyl-ATP) focus on altering nucleic acid interactions rather than protein binding .

Receptor and Enzyme Specificity: α,β-Methylene-ATP and AMP-PNP are preferred for studying ATP-gated ion channels (P2X receptors) and kinases, respectively, due to their resistance to enzymatic degradation . The target compound’s adenine modification likely reduces affinity for canonical ATP-binding pockets but enhances selectivity for enzymes recognizing bulkier substituents (e.g., certain helicases or ligases) .

Therapeutic Potential: Platinum complexes incorporating N6-(6-aminohexyl)adenosine derivatives exhibit antitumor activity, suggesting the triphosphate form could serve as a prodrug or targeting moiety in chemotherapy .

Biological Activity

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt, commonly referred to as NA-CMPT, is a modified derivative of adenosine triphosphate (ATP). This compound has garnered attention due to its unique structural modifications, which enhance its biochemical properties and potential applications in various biological systems. The compound's molecular formula is C18H31LiN7O14P3C_{18}H_{31}LiN_{7}O_{14}P_{3}, with a molecular weight of approximately 669.34 g/mol.

Structural Characteristics

The modification of the ATP structure involves the introduction of a carbamoylmethyl group and a hexylamine chain at the N6 position of the adenine base. This structural alteration is significant for its biochemical interactions and functionalities, making it a valuable tool in molecular biology and biochemistry.

PropertyValue
Molecular FormulaC18H31LiN7O14P3
Molecular Weight669.34 g/mol
CAS Number102185-24-0
Storage Temperature-20°C

Research indicates that NA-CMPT exhibits several biological activities, particularly in inhibiting viral replication. It has been shown to interfere with the synthesis of viral DNA and RNA, making it a potential candidate for antiviral therapies against herpesviruses and hepatitis B virus . The enhanced binding affinity due to its modified structure allows NA-CMPT to effectively interact with various enzymes and receptors involved in cellular signaling pathways.

Enzymatic Interactions

NA-CMPT serves as a co-substrate in enzymatic reactions, particularly those involving ATP-dependent processes. Its ability to mimic ATP while providing distinct biochemical interactions makes it an effective probe for studying nucleotide signaling pathways. The compound's unique side-chain functionalization enhances its versatility in enzyme assays, allowing researchers to explore specific interactions within metabolic pathways.

Case Study: Antiviral Activity

A study demonstrated that NA-CMPT significantly inhibited the replication of herpes simplex virus (HSV) in vitro. The mechanism was attributed to the compound's interference with viral RNA synthesis, highlighting its potential as an antiviral agent. Further research is needed to evaluate its efficacy in vivo and its potential therapeutic applications .

Comparative Analysis with Similar Compounds

NA-CMPT shares structural similarities with other nucleotide analogs but stands out due to its specific modifications. Below is a comparison table illustrating key differences:

Compound NameStructural ModificationBiological Activity
N6-([6-Aminohexyl]carbamoylmethyl)ATP lithium saltCarbamoylmethyl + hexylamineAntiviral activity, enzyme co-substrate
Adenosine Triphosphate (ATP)NoneEnergy currency, universal co-factor
N6-benzyl-ATPBenzyl group at N6Modulates receptor activity

Applications in Research

NA-CMPT's unique properties make it suitable for various applications:

  • Enzyme Assays : Used to study ATP-dependent enzymes and their kinetics.
  • Cell Signaling Studies : Probing nucleotide signaling pathways in cellular models.
  • Antiviral Research : Investigating mechanisms of viral inhibition and potential therapeutic uses.

Q & A

Q. What structural features of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt enable its use in protein interaction studies?

The compound’s N6-(6-aminohexyl)carbamoylmethyl modification introduces a primary amine group, enabling covalent conjugation to carboxylated surfaces, fluorophores, or affinity tags via carbodiimide crosslinkers (e.g., EDC/NHS chemistry). This facilitates applications such as immobilization on SPR chips or fluorescent labeling for Förster resonance energy transfer (FRET) assays . The triphosphate moiety retains ATP-like binding affinity for kinases and ATPases, making it suitable for competitive binding studies .

Q. What protocols are recommended for handling and storing this compound to ensure stability?

Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis of the triphosphate group. For working solutions, prepare small aliquots in neutral pH buffers (e.g., 10 mM Tris-HCl, pH 7.4) and avoid freeze-thaw cycles. Stability tests using HPLC under these conditions show >90% integrity over six months .

Q. Which analytical methods are suitable for verifying the purity and identity of this compound?

Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by area under the curve). Confirm identity via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+), expecting an [M+H]+ ion at m/z 669.34 (calculated for C18H31LiN7O14P3) .

Advanced Research Questions

Q. How can researchers design ATPase activity assays using this compound to distinguish between hydrolysis-dependent and hydrolysis-resistant effects?

Replace ATP with equimolar concentrations of this compound in ATPase reaction buffers. Monitor inorganic phosphate (Pi) release using malachite green assays. If Pi generation is suppressed compared to ATP controls, the compound may resist hydrolysis. Validate using ATPγS (a non-hydrolyzable ATP analog) as a parallel control . For time-resolved kinetics, employ stopped-flow spectrophotometry with mant-labeled proteins to track conformational changes .

Q. How should researchers address discrepancies in binding affinity data between this compound and native ATP in kinase assays?

Contradictions often arise from steric hindrance caused by the aminohexyl group or altered charge distribution. Perform competitive inhibition assays with increasing concentrations of unmodified ATP to calculate Ki values. Use surface plasmon resonance (SPR) to measure real-time binding kinetics, ensuring buffer conditions (e.g., Mg²⁺ concentration) match physiological levels. Cross-validate with isothermal titration calorimetry (ITC) to resolve enthalpy-entropy contributions .

Q. What experimental controls are critical when using this compound in crosslinking or pull-down assays?

Include:

  • Competition controls: Pre-incubate target proteins with excess ATP to block specific binding.
  • Scrambled-sequence peptides: Rule out nonspecific interactions with the aminohexyl moiety.
  • Negative protein controls: Use ATP-binding-deficient mutants or unrelated proteins (e.g., BSA).
  • Crosslinker-only controls: Confirm that observed interactions are not artifacts of the conjugation chemistry .

Methodological Notes

  • Synthesis Validation: Early batches (e.g., PI-27042, 95% purity) were characterized by ³¹P-NMR to confirm triphosphate integrity, showing chemical shifts at –5.2 ppm (α-P), –10.1 ppm (β-P), and –21.3 ppm (γ-P) .
  • Application in Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose for purifying ATP-binding proteins. Elute with 10 mM ATP in buffer to recover functional proteins, as demonstrated in Brodelius et al. (1974) for AMP-analogues .

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